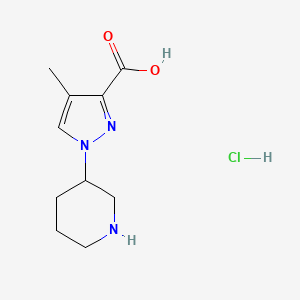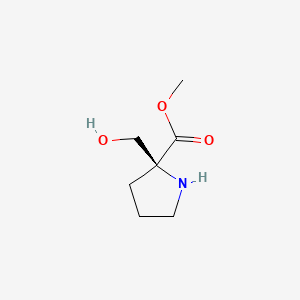
Methyl (S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the use of proline or its derivatives as starting materials. One common method involves the esterification of proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: Formation of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can provide steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Proline: A natural amino acid with similar structural features but lacks the ester and hydroxymethyl groups.
Methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate: An oxidized form of the compound with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its combination of a chiral center, hydroxymethyl group, and ester functionality. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)3-2-4-8-7/h8-9H,2-5H2,1H3/t7-/m0/s1 |
Clave InChI |
QSZPPWBLNJFGIT-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@]1(CCCN1)CO |
SMILES canónico |
COC(=O)C1(CCCN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)

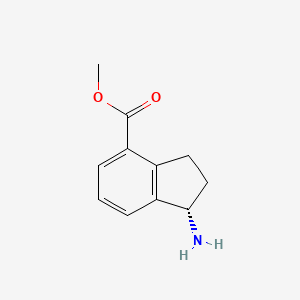
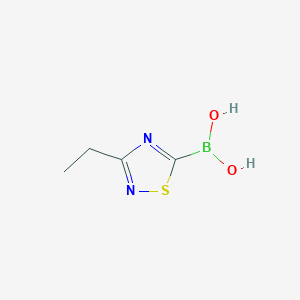
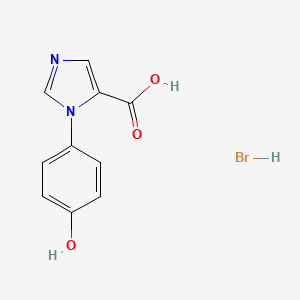
amine dihydrochloride](/img/structure/B13453767.png)
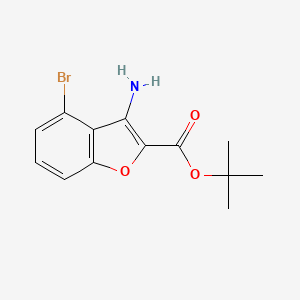
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
